Isoetharine mesylate

描述

. 它属于儿茶酚类药物 ,被用作快速作用的支气管扩张剂 。 它的应用范围扩展到肺气肿、支气管炎和哮喘等疾病 .

准备方法

异丙肾上腺素甲磺酸盐的合成路线涉及特定的反应条件。虽然我没有访问专有工业生产方法的权限,但我可以提供有关其化学合成的信息。研究人员已经开发了各种合成途径,但一种常见的方法是通过以下步骤:

-

儿茶酚烷基化: : 异丙肾上腺素甲磺酸盐通过用异丙基溴 或异丙基碘 烷基化儿茶酚来合成。该反应在儿茶酚的羟基位置引入异丙基。

-

甲磺酰化: : 然后用甲磺酰氯 (MsCl) 对所得化合物进行甲磺酰化,形成异丙肾上腺素甲磺酸盐。该步骤涉及用甲磺酸酯 (甲磺酸盐) 基团取代羟基。

化学反应分析

Structural Characteristics Influencing Reactivity

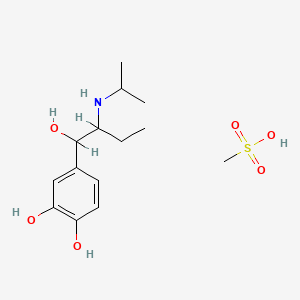

Isoetharine mesylate (C₁₄H₂₅NO₆S) consists of:

-

A catechol moiety (1,2-dihydroxybenzene) prone to oxidation and conjugation.

-

A secondary alcohol and isopropylamino group contributing to adrenergic activity.

-

A mesylate counterion (methanesulfonate) enhancing solubility .

Key Functional Groups :

| Group | Reactivity |

|---|---|

| Catechol hydroxyls | Susceptible to methylation, sulfonation, and oxidation |

| Secondary alcohol | Participates in esterification or dehydration |

| Isopropylamino group | Engages in acid-base reactions |

Metabolic Conjugation Reactions

This compound undergoes enzymatic modifications during metabolism:

Sulfonation

-

Site : Hydroxyl groups on the catechol ring.

-

Outcome : Forms sulfate conjugates, reducing bioavailability.

-

Experimental Evidence :

Methylation

-

Site : O-methylation at the 3-hydroxy position of the catechol ring.

-

Outcome : Inactivates the drug, limiting its duration of action.

Table 1: Metabolic Pathways of this compound

| Reaction | Enzyme | Site | Product | Reference |

|---|---|---|---|---|

| Sulfonation | SULT | Catechol hydroxyl | Sulfate conjugate | |

| Methylation | COMT | 3-hydroxy position | 3-O-Methyl-isoetharine |

Oxidative Degradation

-

The catechol group oxidizes under acidic or alkaline conditions, forming quinone derivatives .

-

Light and Heat : Accelerate decomposition, necessitating storage in inert atmospheres .

Stability Data :

| Condition | Stability |

|---|---|

| pH 7.4 (physiological) | Stable for 2 hours |

| High temperature (>40°C) | Rapid degradation |

| UV light | Forms oxidized byproducts |

Chemical Stability and Reactivity

Key Properties :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 335.42 g/mol | |

| Hydrogen Bond Donors | 5 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 136 Ų |

Reactivity Highlights :

-

Catechol Oxidation : Forms reactive o-quinones, which may covalently bind to proteins .

-

Mesylate Group : Enhances water solubility but does not participate directly in reactions .

Synthetic Considerations

While synthetic routes are not extensively documented, structural analogs suggest:

科学研究应用

Clinical Applications

Bronchodilation in Respiratory Disorders

Isoetharine mesylate is primarily employed for its bronchodilatory effects. It acts by stimulating beta-2 adrenergic receptors in the smooth muscles of the airways, leading to relaxation and dilation of bronchial passages. This property makes it effective in managing acute and chronic respiratory conditions, particularly:

- Asthma : Studies have demonstrated significant improvements in lung function following administration of this compound in asthmatic patients, with effects lasting for up to two hours post-inhalation .

- Chronic Obstructive Pulmonary Disease (COPD) : It is also utilized in patients with COPD to alleviate symptoms and improve airflow .

Research Applications

Investigating Pharmacological Mechanisms

This compound has been utilized in various research contexts:

- In Vivo Studies : In animal models, this compound has been tested for its effects on embryo implantation and as a substrate for metabolic studies involving human sulfotransferases . These studies help elucidate the metabolic pathways and pharmacodynamics of the compound.

- COVID-19 Treatment : Recent investigations have explored this compound as part of multi-drug therapies aimed at addressing respiratory distress associated with COVID-19. Its fast-acting bronchodilator properties make it a candidate for managing acute respiratory symptoms in infected patients .

Case Studies

Clinical Trials and Outcomes

A notable clinical trial investigated the efficacy of this compound through a double-blind, randomized crossover design involving patients with mild asthma. The study assessed lung function before and after inhalation of this compound compared to a placebo, revealing significant improvements in respiratory metrics following treatment . This trial underscores the compound's utility in clinical settings.

Comparative Data Table

To provide a clearer understanding of this compound's applications, the following table compares its uses across different conditions:

作用机制

异丙肾上腺素甲磺酸盐主要通过β-肾上腺素受体 发挥作用。通过与这些受体结合,它刺激 cAMP 的生成,导致平滑肌松弛。这种特性使其在治疗呼吸道疾病方面非常有效。

相似化合物的比较

虽然异丙肾上腺素甲磺酸盐以其特定特性而著称,但将其与相关化合物进行比较至关重要:

异丙肾上腺素: 另一种用于类似目的的 β-肾上腺素激动剂。

特布他林: 一种选择性 β2-肾上腺素受体激动剂,具有支气管扩张作用。

生物活性

Isoetharine mesylate, a selective beta-2 adrenergic agonist, plays a significant role in the treatment of respiratory conditions such as asthma, chronic bronchitis, and emphysema. This article delves into its biological activity, pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₂₅NO₆S

- Molecular Weight : 335.42 g/mol

- CAS Number : 7279-75-6

- Solubility : Freely soluble in water and alcohol .

Isoetharine exerts its effects primarily by stimulating beta-2 adrenergic receptors located in bronchial smooth muscle. The activation of these receptors leads to:

- Increased cAMP Production : Isoetharine enhances adenyl cyclase activity, resulting in increased cyclic AMP (cAMP) levels.

- Bronchodilation : Elevated cAMP levels cause relaxation of bronchial smooth muscles, leading to bronchodilation within approximately 15 minutes post-inhalation .

- Ciliary Activity Stimulation : The drug also promotes ciliary movement, which aids in clearing mucus from the airways .

Pharmacological Profile

Isoetharine is characterized by its rapid onset and relatively short duration of action. It is primarily administered via inhalation to achieve immediate relief from bronchospasm. However, it also has some binding affinity to beta-1 adrenergic receptors, which may lead to potential cardiovascular side effects .

Pharmacodynamics and Pharmacokinetics

Comparative Studies

A clinical comparison between isoetharine and other bronchodilators such as albuterol demonstrated that while isoetharine provided a greater immediate effect in acute asthma management, it was associated with more side effects, particularly cardiovascular ones .

Use in COVID-19

Recent studies have explored the application of this compound as a fast-acting aerosolized bronchodilator for patients experiencing respiratory distress due to COVID-19. The findings suggest that it may help alleviate symptoms by improving airflow and oxygenation during acute respiratory episodes .

Research Findings

Research on isoetharine has included various methodologies such as mass spectrometry to analyze its dissociation pathways and pharmacokinetic behavior. For instance, a study utilizing collision-induced dissociation mass spectrometry revealed insights into the fragmentation patterns of isoetharine compared to other beta-2 agonists like salbutamol and formoterol, highlighting its unique chemical stability under specific conditions .

常见问题

Basic Research Questions

Q. How can researchers determine the purity and concentration of isoetharine mesylate in inhalation aerosols?

- Methodological Answer : Follow USP guidelines for assay procedures involving spectrophotometric analysis. Dissolve this compound in sodium bisulfite solution, measure absorbance at ~530 nm, and calculate concentration using the formula:

where = standard concentration, = number of sprays, and = absorbance ratios . Include gas-liquid chromatography for alcohol content validation (25.9–35.0% w/w ethanol) .

Q. What experimental protocols ensure dose uniformity in this compound inhalation aerosols?

- Methodological Answer : Use USP-recommended metered-dose inhaler testing. Discharge the minimum recommended dose into a sampling apparatus, rinse with sodium bisulfite solution, and quantify this compound via spectrophotometry. Validate dose consistency across multiple batches using statistical variance analysis (e.g., standard deviation < 10%) .

Q. How should researchers handle stability challenges with this compound in formulation studies?

- Methodological Answer : Store this compound in light-resistant, nonreactive aerosol containers to prevent photodegradation. Monitor stability under accelerated conditions (e.g., 40°C/75% RH for 6 months) using HPLC to track decomposition products. Cross-reference with studies on other mesylate salts (e.g., osimertinib mesylate) to identify degradation pathways .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interaction with ACE2 or other viral entry targets?

- Methodological Answer : Perform in silico docking using software like AutoDock Vina. Input this compound’s 3D structure (PubChem CID: 656832) and ACE2 receptor (PDB ID: 6M17). Analyze binding affinity (reported docking score: -5.467 kcal/mol) and compare with other β-agonists (e.g., isoprenaline: -6.454 kcal/mol) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions between this compound’s in vitro efficacy and clinical outcomes?

- Methodological Answer : Conduct dose-response studies in primary human bronchial epithelial cells to reconcile discrepancies. For example, this compound’s short duration of action (1–2 hours) may limit therapeutic utility despite high receptor affinity. Pair with pharmacokinetic modeling to optimize dosing intervals .

Q. How can this compound be repurposed for viral respiratory infections like COVID-19?

- Methodological Answer : Evaluate its role in modulating RIG-I-like receptor or cytokine signaling pathways via transcriptomic analysis (RNA-seq) in infected lung cells. Compare with existing candidates like noscapine and vorinostat, which target overlapping pathways . Use animal models to assess bronchodilatory and anti-inflammatory synergies .

Q. What experimental designs validate this compound’s synergies in multi-drug therapies?

- Methodological Answer : Use checkerboard assays or Chou-Talalay combination index (CI) analysis. Test this compound with antivirals (e.g., remdesivir) or anti-inflammatories (e.g., dexamethasone) in ex vivo lung tissue models. Measure synergistic effects on viral load reduction (qPCR) and cytokine suppression (ELISA) .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting data on this compound’s receptor selectivity?

- Methodological Answer : Use heatmaps or radar plots to visualize binding affinities across β-adrenergic receptor subtypes (β1, β2, β3). Include error bars from triplicate experiments and statistical tests (e.g., ANOVA with Tukey post-hoc) . Discuss off-target effects in the context of clinical safety .

Q. What metrics are critical for reporting this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

属性

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.CH4O3S/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;1-5(2,3)4/h5-8,10,13-17H,4H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYAGMVKMXZVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045571 | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7279-75-6 | |

| Record name | Isoetharine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7279-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISOETHARINE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoetarine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。